molecular formula C19H16BrN3O B4235899 5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE

5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE

Cat. No.: B4235899
M. Wt: 382.3 g/mol
InChI Key: KTHRSTWJMJOKRI-UHFFFAOYSA-N
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Description

5’-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a beta-carboline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde or ketone.

    Bromination: Introduction of the bromine atom at the 5’ position can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The spiro linkage can be formed through cyclization reactions, often involving intramolecular nucleophilic substitution.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: N-bromosuccinimide for bromination, various nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity. The beta-carboline core is known to interact with the central nervous system, potentially affecting neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: Lacks the bromine atom.

    5’-chloro-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: Chlorine instead of bromine.

    5’-bromo-6-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one: Ethyl group instead of methyl.

Uniqueness

The presence of the bromine atom at the 5’ position and the methyl group at the 6 position makes this compound unique. These substitutions can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-6'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c1-10-2-4-15-13(8-10)12-6-7-21-19(17(12)22-15)14-9-11(20)3-5-16(14)23-18(19)24/h2-5,8-9,21-22H,6-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHRSTWJMJOKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC34C5=C(C=CC(=C5)Br)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE
Reactant of Route 2
5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE
Reactant of Route 3
5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE
Reactant of Route 4
5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE
Reactant of Route 5
5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE
Reactant of Route 6
5-BROMO-6'-METHYL-1,2,2',3',4',9'-HEXAHYDROSPIRO[INDOLE-3,1'-PYRIDO[3,4-B]INDOL]-2-ONE

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